molecular formula C18H27NO3 B083811 Minepentate CAS No. 13877-99-1

Minepentate

Cat. No.: B083811
CAS No.: 13877-99-1
M. Wt: 305.4 g/mol
InChI Key: XZUULFZXNSIACY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Minepentate involves the esterification of 1-phenylcyclopentanecarboxylic acid with 2-[2-(dimethylamino)ethoxy]ethanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Minepentate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Minepentate has been explored for various scientific research applications, including:

    Chemistry: As a model compound for studying esterification and other organic reactions.

    Biology: Investigating its potential effects on biological systems, particularly its interaction with neurotransmitter pathways.

    Medicine: Although not marketed, its initial development as an antiparkinsonian drug suggests potential therapeutic applications.

    Industry: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Minepentate involves its interaction with neurotransmitter pathways in the brain. It is believed to modulate the activity of certain neurotransmitters, potentially offering therapeutic benefits for conditions like Parkinson’s disease. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Minepentate can be compared with other similar compounds, such as:

    Benztropine: Another antiparkinsonian drug with a similar mechanism of action.

    Trihexyphenidyl: Used to treat Parkinson’s disease and has similar pharmacological effects.

    Procyclidine: Another compound used in the treatment of Parkinson’s disease.

What sets this compound apart is its unique chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to these similar compounds.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-19(2)12-13-21-14-15-22-17(20)18(10-6-7-11-18)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUULFZXNSIACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160777
Record name Minepentate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13877-99-1
Record name Minepentate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minepentate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINEPENTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZBF31C62F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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